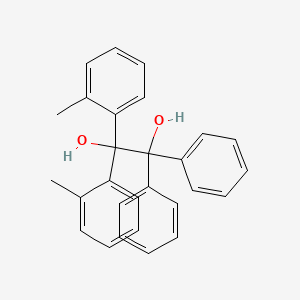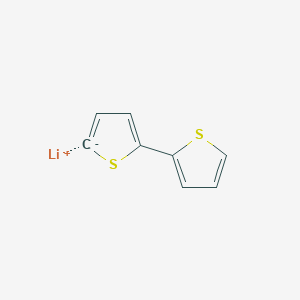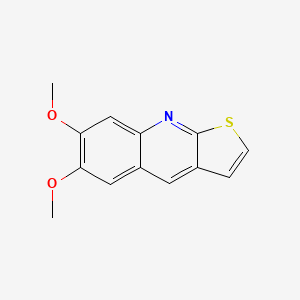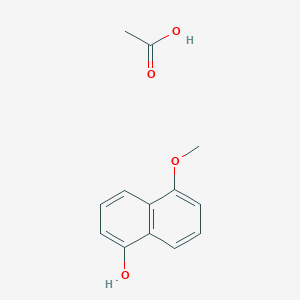![molecular formula C11H24SiSn B14471301 Silane, triethyl[(trimethylstannyl)ethynyl]- CAS No. 69165-94-2](/img/structure/B14471301.png)
Silane, triethyl[(trimethylstannyl)ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl[(trimethylstannyl)ethynyl]- is an organosilicon compound with the molecular formula C17H36SiSn. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and an ethynyl group substituted with a trimethylstannyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[(trimethylstannyl)ethynyl]- typically involves the reaction of triethylsilane with trimethylstannylacetylene. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the coupling process. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or toluene to dissolve the reactants and products .
Industrial Production Methods
Industrial production of Silane, triethyl[(trimethylstannyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl[(trimethylstannyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Common Reagents and Conditions
Common reagents used in reactions with Silane, triethyl[(trimethylstannyl)ethynyl]- include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd), nickel (Ni), and copper (Cu) catalysts are frequently used in coupling reactions.
Major Products Formed
The major products formed from reactions involving Silane, triethyl[(trimethylstannyl)ethynyl]- include:
Silanols and siloxanes: Formed through oxidation reactions.
Alcohols: Produced via reduction of carbonyl compounds.
Substituted ethynyl derivatives: Resulting from substitution reactions.
Scientific Research Applications
Silane, triethyl[(trimethylstannyl)ethynyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, triethyl[(trimethylstannyl)ethynyl]- involves the reactivity of the silicon-hydrogen (Si-H) bond and the ethynyl group. The Si-H bond is notably reactive, allowing the compound to participate in hydrosilylation and reduction reactions. The ethynyl group, substituted with trimethylstannyl, can undergo various coupling reactions, facilitating the formation of new chemical bonds. These reactions often involve the activation of the Si-H bond or the ethynyl group by a catalyst, leading to the formation of intermediate species that subsequently react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: An organosilicon compound with the formula (C2H5)3SiH, used as a reducing agent and in hydrosilylation reactions.
Trimethyl[(tributylstannyl)ethynyl]silane: A similar compound with a different stannyl group, used in similar types of reactions and applications.
Uniqueness
Silane, triethyl[(trimethylstannyl)ethynyl]- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
CAS No. |
69165-94-2 |
|---|---|
Molecular Formula |
C11H24SiSn |
Molecular Weight |
303.10 g/mol |
IUPAC Name |
triethyl(2-trimethylstannylethynyl)silane |
InChI |
InChI=1S/C8H15Si.3CH3.Sn/c1-5-9(6-2,7-3)8-4;;;;/h5-7H2,1-3H3;3*1H3; |
InChI Key |
SDALYTSJSKDOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




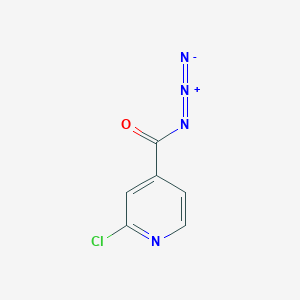
![8,8'-[5-Hexyl-6-(oct-2-en-1-yl)cyclohex-3-ene-1,2-diyl]dioctanoic acid](/img/structure/B14471244.png)


